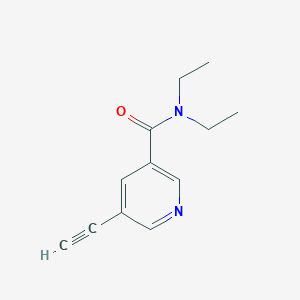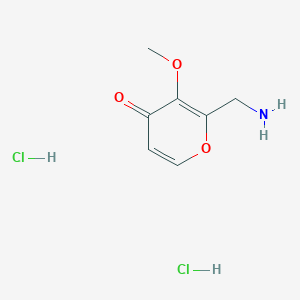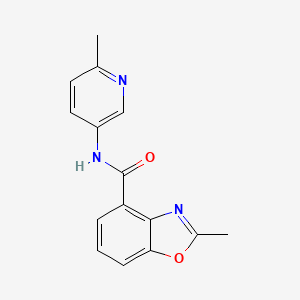
N,N-diethyl-5-ethynylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-ethynylnicotinamide is a chemical compound with the molecular formula C12H16N2O It is a derivative of nicotinamide, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and an ethynyl group is attached to the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-ethynylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is converted to nicotinamide.
Ethylation: The nicotinamide is then subjected to ethylation using diethylamine in the presence of a suitable catalyst, such as sodium hydride, to form N,N-diethylnicotinamide.
Ethynylation: The final step involves the introduction of the ethynyl group at the 5-position of the pyridine ring. This can be achieved through a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-5-ethynylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and suitable solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce N,N-diethyl-5-ethylnicotinamide.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-ethynylnicotinamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N-diethyl-5-ethynylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group allows the compound to form covalent bonds with target molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethylnicotinamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-dimethylnicotinamide: Contains methyl groups instead of ethyl groups, resulting in different steric and electronic properties.
N,N-diethyl-5-methylnicotinamide: Has a methyl group at the 5-position instead of an ethynyl group, affecting its reactivity and applications.
Uniqueness
N,N-diethyl-5-ethynylnicotinamide is unique due to the presence of the ethynyl group, which enhances its reactivity and allows for the formation of covalent bonds with target molecules. This makes it a valuable compound for research and industrial applications, where specific and strong interactions are required.
Eigenschaften
IUPAC Name |
N,N-diethyl-5-ethynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-10-7-11(9-13-8-10)12(15)14(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOTFVZKNPVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{spiro[2.5]octan-6-yl}ethan-1-aminehydrochloride](/img/structure/B7450896.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)

![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)

![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)
![1-[1-(morpholin-4-yl)cyclobutyl]methanaminedihydrochloride](/img/structure/B7450962.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
